
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Studies
Compounds structurally related to "2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one" have been explored through quantum chemical and molecular dynamics simulation studies. For instance, the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion have been predicted using density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016). These studies focus on the interaction between metal surfaces and organic molecules, highlighting the potential of similar compounds in corrosion inhibition applications.
Crystal Structure Analysis
Research on compounds with similar structural motifs includes the crystal structure analysis of various organic compounds. The crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been determined, shedding light on the spatial arrangement and potential intermolecular interactions of such molecules (Revathi et al., 2015). These studies are crucial for understanding the chemical and physical properties of compounds, including those with aminopiperidin and chlorophenyl groups.
Antimicrobial Activity
Some studies have focused on synthesizing new compounds for evaluating their antimicrobial properties. For example, research into novel 1H-indole derivatives has explored their antibacterial and antifungal activities, demonstrating the potential of structurally related compounds in pharmaceutical applications (Wanjari, 2020). These findings suggest that compounds with similar structural elements could be investigated for their efficacy as antimicrobial agents.
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFMFJIUYWNQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


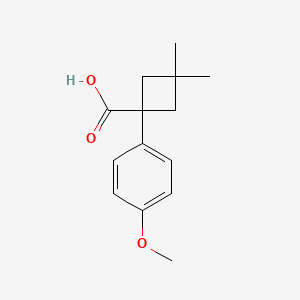
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
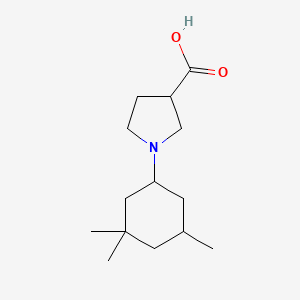
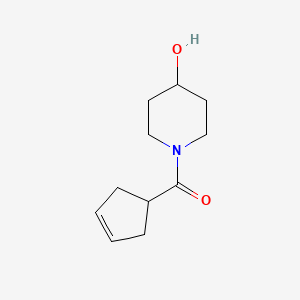
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
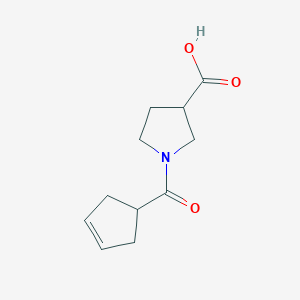
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
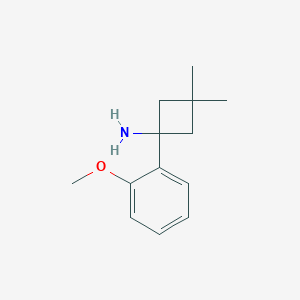
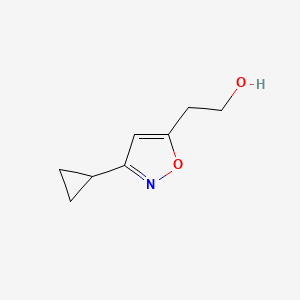


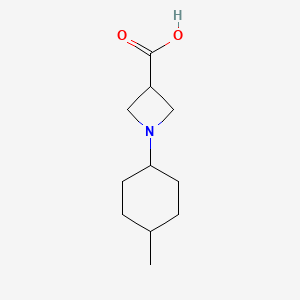
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)

